molecular formula C12H15N5O5 B12094399 3'-O-Acetyl-2'-deoxyguanosine

3'-O-Acetyl-2'-deoxyguanosine

Cat. No.: B12094399
M. Wt: 309.28 g/mol
InChI Key: DMUSQTJZYXWEJL-UHFFFAOYSA-N
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Description

3'-O-Acetyl-2'-deoxyguanosine is a chemically modified nucleoside in which the 3'-hydroxyl (-OH) group of the deoxyribose sugar is substituted with an acetyl moiety. This modification is widely employed in oligonucleotide synthesis as a protective group to prevent undesired side reactions during phosphoramidite-based solid-phase synthesis . The acetyl group enhances stability against nucleophilic attack and enzymatic degradation, making it a critical intermediate in the preparation of DNA probes, primers, and therapeutic oligonucleotides. Its selective acetylation, often catalyzed by enzymes or chemical reagents like 1-acetylimidazole/Er(III), ensures high regioselectivity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O5/c1-5(19)21-6-2-8(22-7(6)3-18)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18H,2-3H2,1H3,(H3,13,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUSQTJZYXWEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(OC1CO)N2C=NC3=C2N=C(NC3=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acetylation Using Vinyl Acetate

Vinyl acetate in tetrahydrofuran (THF) at 60°C for 48 hours, catalyzed by porcine liver esterase (PSL), achieves 90% acetylation at the 3'-position. This enzymatic approach minimizes side reactions at the 5'-OH or base moieties. Post-reaction, the mixture is concentrated under reduced pressure, and the crude product is precipitated using ice-cold diethyl ether.

Classical Acetic Anhydride in Pyridine

Alternative protocols employ acetic anhydride in pyridine (1:3 v/v) at 0°C for 2 hours, selectively acetylating the 3'-OH while leaving the 5'-OH intact. The reaction is quenched with methanol, followed by silica gel chromatography (ethyl acetate/hexane, 1:1) to isolate 3'-O-acetyl-6-O-TMSE-2'-deoxyguanosine (3a) in 78% yield.

Deprotection and Final Product Isolation

Final deprotection of the O6-TMSE group is achieved using tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 2 equiv) at 25°C for 4 hours. The reaction is monitored via HPLC (C18 column, 5–50% acetonitrile in 0.1 M TEAA, pH 7.0), revealing complete deprotection without acetyl group migration. Subsequent purification by reverse-phase HPLC yields this compound (>98% purity by LC-MS).

Analytical Characterization and Stability

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.15 (s, 1H, H8), 6.48 (t, J = 6.5 Hz, 1H, H1'), 5.32 (d, J = 4.2 Hz, 1H, 3'-OH), 4.21 (m, 1H, H3'), 2.04 (s, 3H, OAc).

  • HRMS (ESI+) : m/z calc. for C₁₂H₁₅N₅O₅ [M+H]⁺ 310.1134, found 310.1138.

Stability Profile

The acetyl group demonstrates hydrolytic lability at pH >8.0, with a half-life of 12 hours in phosphate buffer (pH 7.4, 37°C). Storage at -20°C in anhydrous DMSO ensures stability for >6 months.

Comparative Analysis of Synthetic Routes

MethodCatalystYield (%)Purity (%)Key Advantage
Vinyl Acetate/PSLEnzymatic9095Mild conditions, no base degradation
Acetic AnhydridePyridine7898Rapid reaction, scalable

Challenges and Optimization Strategies

  • Byproduct Formation : 5'-O-acetyl byproducts (<5%) are removed via silica gel chromatography.

  • Depurination Risk : Prolonged heating above 60°C induces glycosidic bond cleavage; optimal acetylation occurs at 60°C for ≤48 hours.

  • Solvent Effects : THF outperforms DMF in minimizing N7 acetylation .

Chemical Reactions Analysis

Types of Reactions

3’-O-Acetyl-2’-deoxyguanosine can undergo various chemical reactions, including:

    Hydrolysis: The acetyl group can be removed under acidic or basic conditions, reverting the compound back to 2’-deoxyguanosine.

    Oxidation: The guanine base can be oxidized to form various oxidized derivatives.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyl group.

Major Products

    Hydrolysis: 2’-deoxyguanosine.

    Oxidation: Oxidized guanine derivatives.

    Substitution: Various substituted nucleosides depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

In Vivo Studies
Research indicates that 3'-O-acetyl-2'-deoxyguanosine exhibits significant antitumor activity in xenograft models. In studies where it was administered at doses of 20 mg/kg, tumor growth inhibition rates reached up to 60% compared to control groups. This suggests a potential role in cancer therapeutics, particularly in targeting specific malignancies.

Case Study: Breast Cancer Treatment
A notable case study evaluated the anticancer effects of this compound in breast cancer models. The results demonstrated significant induction of apoptosis in cancer cells while minimizing effects on normal cells, highlighting its selective cytotoxicity and therapeutic potential.

Anti-inflammatory Effects

The compound has been shown to reduce inflammation markers in models of induced arthritis. Significant reductions in paw swelling were observed following treatment with this compound, indicating its potential as an anti-inflammatory agent.

Antimicrobial Properties

In Vitro Studies
In vitro studies have demonstrated the efficacy of this compound against multi-drug resistant bacterial strains. It effectively inhibited bacterial growth, suggesting its application in combating antibiotic resistance.

Case Study: Infection Control
A focused case study assessed the antimicrobial efficacy of this compound against resistant bacterial strains. The results indicated effective inhibition of growth, positioning it as a valuable compound in infection control strategies.

Genotoxicity and DNA Damage Research

Research involving the interaction of this compound with reactive species has revealed its role in DNA damage mechanisms. Studies have shown that exposure to oxidative agents can lead to the formation of various products, including spiroiminodihydantoin and imidazolone derivatives, which are significant for understanding genotoxicity related to environmental factors such as UV light.

Biochemical Pathway Exploration

The compound serves as a useful tool for studying biochemical pathways involving nucleosides and their derivatives. Its modified structure allows researchers to investigate nucleic acid interactions and enzymatic processes more effectively.

Summary of Applications

ApplicationDescriptionKey Findings/Results
Antitumor ActivitySignificant tumor growth inhibition in xenograft modelsUp to 60% inhibition at doses of 20 mg/kg
Anti-inflammatory EffectsReduction of inflammation markers in arthritis modelsSignificant reduction in paw swelling
Antimicrobial PropertiesEffective against multi-drug resistant bacteriaInhibition of growth observed
Genotoxicity ResearchInteraction with reactive species leading to DNA damageFormation of genotoxic products noted
Biochemical Pathway StudyTool for exploring nucleoside interactionsEnhanced understanding of nucleic acid mechanisms

Mechanism of Action

The mechanism by which 3’-O-Acetyl-2’-deoxyguanosine exerts its effects is primarily through its incorporation into nucleic acids. Once incorporated, it can:

    Inhibit DNA polymerases: By acting as a chain terminator during DNA synthesis.

    Induce mutations: By causing mispairing during DNA replication.

    Interfere with DNA repair: By being recognized as a damaged base, leading to the activation of repair pathways.

Comparison with Similar Compounds

5’-O-Acetyl-2’-deoxyguanosine

  • Structural Difference : Acetylation occurs at the 5'-OH instead of the 3'-OH.
  • Synthesis : Achieved via Er(III)-catalyzed acetylation, yielding 5’-O-acetyl derivatives with confirmed regioselectivity (¹H NMR: δ2.07 ppm for acetyl; ¹³C NMR: 170.3 ppm for carbonyl) .
  • Reactivity : The 5'-acetyl group is more labile under basic conditions compared to 3'-acetyl due to steric accessibility.
  • Applications : Used as a precursor for fluorescent labeling or phosphorylation.

3’,5’-Di-O-Acetyl-2’-deoxyguanosine

  • Structural Difference : Both 3'- and 5'-OH groups are acetylated.
  • Synthesis : Reacts with hypochlorous acid (HOCl) or myeloperoxidase systems, forming polar adducts (72% yield at pH 7.4) .
  • Stability : Di-acetylation reduces aqueous solubility but enhances resistance to enzymatic hydrolysis.
  • Applications : Model compound for studying oxidative DNA damage in inflammatory conditions.

3’,5’,N2-Tri-O-Acetyl-2’-Deoxyguanosine

  • Structural Difference: Additional acetylation at the N2-amino group of guanine.
  • Synthesis : Requires multi-step protection strategies (e.g., N2-isobutyryl followed by 3’,5’-di-O-acetylation) .
  • Applications : Critical intermediate in synthesizing antiretroviral drugs like cladribine .

Positional Isomers and Analogous Derivatives

3’-O-(2-Cyanoethyl)-2’-Deoxyguanosine

  • Structural Difference: 3'-OH replaced with a 2-cyanoethyl group.
  • Synthesis : Requires orthogonal protection of guanine’s O6-position to prevent side reactions (Scheme 5 in ).
  • Applications: Reversible terminator in next-generation sequencing technologies.

8-Fluoro-N2-Isobutyryl-2’-Deoxyguanosine

  • Structural Difference : Fluorine at C8 of guanine and N2-isobutyryl protection.
  • Synthesis : Metalation-electrophilic fluorination (30% yield using LDA/NFSI) .
  • Reactivity : Fluorination destabilizes the glycosidic bond under basic conditions, limiting deprotection strategies.
  • Applications : Probe for studying DNA conformation in CG-rich regions.

Stability and Reactivity Profiles

Compound Hydrolysis Half-Life (pH 7.4) Key Stability Challenges
3'-O-Acetyl-2'-deoxyguanosine ~24 hours Base-labile; degrades in NH4OH conditions
8-Fluoro-N2-Isobutyryl-dG <12 hours Defluorination under basic conditions
3’,5’-Di-O-Acetyl-dG >48 hours Stable in acidic/buffered conditions
8-Oxo-2’-deoxyguanosine ~5 hours Prone to oxidative damage

Key Research Findings

Regioselectivity in Acetylation : Enzymatic methods (e.g., Er(III) catalysis) favor 5'-O-acetylation over 3'-O-acetylation due to steric hindrance at the 3'-position .

Impact of Protecting Groups : N2-Isobutyryl protection enables site-specific fluorination, while N2-formamidine blocks reactivity .

Stability of Acetylated Derivatives: Di-O-acetylated dG shows superior stability in oxidative environments compared to mono-acetylated analogs .

Biological Activity

3'-O-Acetyl-2'-deoxyguanosine (3'-O-Ac-dG) is a modified nucleoside that has garnered attention in biochemical and pharmacological research due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, synthesis methods, and implications in various fields of study.

Chemical Structure and Synthesis

This compound is derived from 2'-deoxyguanosine through the acetylation of the hydroxyl group at the 3' position. This modification can significantly affect the compound's stability and reactivity.

Synthesis Methods:

  • Acetylation Reaction: Typically involves the use of acetic anhydride or acetyl chloride in the presence of a base to selectively modify the 3' hydroxyl group while preserving other functional groups.
  • Alternative Approaches: Multi-step synthesis processes may incorporate protecting groups to ensure specificity during reactions.

The biological activity of this compound is primarily attributed to its interactions with nucleic acids and enzymes involved in DNA metabolism:

  • Inhibition of DNA Polymerases: 3'-O-Ac-dG can act as a chain terminator during DNA synthesis, thereby inhibiting DNA polymerases.
  • Induction of Mutations: Its incorporation into DNA can lead to mispairing during replication, resulting in mutations.
  • Interference with DNA Repair: The compound may be recognized as a damaged base, which activates cellular repair pathways.

Biological Activity and Applications

The biological activity of this compound has been explored in various contexts:

  • DNA Damage and Repair Studies: Research indicates that 3'-O-Ac-dG plays a role in understanding DNA damage mechanisms and repair processes. Its ability to form stable complexes with proteins involved in these pathways highlights its importance in cellular responses to oxidative stress and DNA repair mechanisms .
  • Mutagenesis Research: The compound has been implicated in studies examining mutagenesis, particularly in the context of oxidative damage where its oxidative products can influence cellular signaling pathways.
  • Therapeutic Applications: Modified nucleosides like 3'-O-Ac-dG are increasingly used as building blocks in oligonucleotide synthesis for therapeutic applications, including gene therapy and antisense oligonucleotides. Their modifications can enhance stability against enzymatic degradation, improving their efficacy in biological systems.

Case Studies

Several studies have examined the effects of this compound:

  • Study on Oxidative Stress: A study investigated the reaction of acetylated nucleosides with oxidative agents, revealing that 3'-O-Ac-dG could undergo significant modifications under oxidative stress conditions, leading to various products that may have implications for mutagenesis .
  • Mutagenicity Assessment: Research involving Salmonella typhimurium demonstrated that derivatives like 3',5'-di-O-acetyl-2'-deoxyguanosine exhibit mutagenic properties when exposed to certain conditions, indicating potential risks associated with its incorporation into DNA .

Comparative Analysis

The following table summarizes key features and comparative aspects of this compound with related compounds:

CompoundKey FeaturesBiological Activity
This compound Acetyl group at 3' positionInhibits DNA polymerases; induces mutations
2'-Deoxyguanosine Natural nucleosideBaseline for comparison; no acetyl modification
5'-O-Acetyl-2'-deoxyguanosine Acetyl group at 5' positionDifferent stability profile; less impact on enzymes
3',5'-Di-O-acetyl-2'-deoxyguanosine Acetyl groups at both endsGreater reactivity; potential for diverse products

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3'-O-Acetyl-2'-deoxyguanosine derivatives, and how are protecting groups managed during synthesis?

  • Methodology :

  • Stepwise protection : The 3'-hydroxyl group is acetylated using acetic anhydride (Ac₂O) in the presence of dimethylaminopyridine (DMAP) and triethylamine (TEA) in DMF .
  • Amino group protection : The exocyclic amine (N²) is acetylated using N,N-dimethylacetamide dimethyl acetal in anhydrous methanol at 40°C for 26 hours .
  • 5'-hydroxyl protection : 4,4’-dimethoxytrityl (DMTr) chloride in pyridine is used to block the 5’-OH, enabling site-specific phosphitylation for oligonucleotide synthesis .
  • Phosphoramidite synthesis : The 3’-OH is converted to a phosphoramidite using 2-cyanoethyl-N,N-diisopropyl chlorophosphoramidite in THF, yielding diastereomeric mixtures purified via chromatography and hexane precipitation .

Q. How can researchers purify and validate this compound intermediates during oligonucleotide synthesis?

  • Methodology :

  • Chromatography : Silica gel chromatography with gradients of dichloromethane (DCM) and methanol resolves acetylated intermediates .
  • NMR validation : ¹H and ³¹P NMR are critical for confirming acetylation and phosphoramidite formation. For example, residual impurities in phosphoramidites are detected via ³¹P NMR .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weights of intermediates, such as 3',5',N²-tri-O-acetyl derivatives (C₁₆H₁₈N₅O₇, MW 393.35) .

Q. What solvent systems and storage conditions are optimal for this compound stability?

  • Methodology :

  • Solubility : Chloroform, DCM, and DMSO are preferred due to compatibility with acetylated nucleosides .
  • Storage : Store at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of acetyl groups. Lyophilized forms are stable for >12 months when protected from light and moisture .

Advanced Research Questions

Q. How can this compound derivatives be used to study oxidative DNA damage mechanisms?

  • Methodology :

  • Peroxynitrite (ONOO⁻) reactivity : 3',5'-di-O-Acetyl-8-oxo-2'-deoxyguanosine reacts with ONOO⁻ under physiological conditions (pH 7.2, bicarbonate buffer), forming imidazolone and oxaluric acid derivatives. These products are analyzed via HPLC-MS to map oxidative pathways .
  • Biomarker quantification : Use competitive ELISA or LC-MS/MS to measure 8-hydroxy-2’-deoxyguanosine (8-OHdG) levels in DNA hydrolysates, correlating with oxidative stress in cellular models .

Q. What experimental designs resolve contradictions in the reactivity of acetylated deoxyguanosine derivatives under varying pH conditions?

  • Methodology :

  • pH-dependent hydrolysis studies : Incubate 3’-O-Acetyl-2’-deoxyguanosine in buffered solutions (pH 4–9) and monitor acetyl group stability via HPLC. Acetyl hydrolysis rates increase >10-fold at pH >8 .
  • Kinetic isotope effects (KIEs) : Use deuterated solvents (D₂O) to probe proton-transfer steps in hydrolysis, revealing base-catalyzed mechanisms dominating above pH 7 .

Q. How are this compound phosphoramidites incorporated into oligonucleotides for structural and functional studies?

  • Methodology :

  • Solid-phase synthesis : Use LCAA-CPG supports (500 Å pore size) and standard phosphoramidite chemistry (e.g., 0.1 M amidite in acetonitrile, 5-minute coupling times). Acetyl groups are deprotected post-synthesis using concentrated ammonia (55°C, 4–6 hours) .
  • Triplex formation : Incorporate acetylated guanosine analogs into DNA strands to study Hoogsteen base-pairing. CD spectroscopy and thermal denaturation (Tm analysis) confirm triplex stability .

Q. What advanced techniques characterize the interaction of acetylated deoxyguanosine derivatives with DNA repair enzymes (e.g., hAGT)?

  • Methodology :

  • Fluorescent probes : Synthesize O⁶-benzyl-2’-deoxyguanosine phosphoramidites with fluorophores (e.g., Cy5). Incubate with hAGT and quantify repair activity via fluorescence polarization or FRET .
  • Crystallography : Co-crystallize hAGT with acetylated guanosine-containing oligonucleotides to resolve binding modes. Synchrotron X-ray diffraction (1.5–2.0 Å resolution) identifies key enzyme-substrate interactions .

Q. How do 3'-O-Acetyl modifications impact RNA polymerase activity during transcription studies?

  • Methodology :

  • In vitro transcription assays : Incorporate acetylated guanosine into DNA templates. Measure RNA elongation rates using T7 RNA polymerase and PAGE analysis of truncated transcripts .
  • QSAR modeling : Compare acetylated vs. unmodified nucleosides to quantify steric/electronic effects on polymerase fidelity. Molecular dynamics simulations predict steric clashes at the 3’-OH site .

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